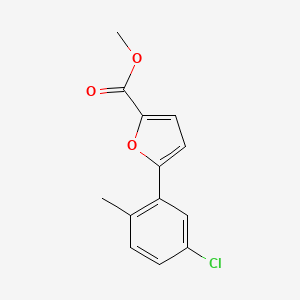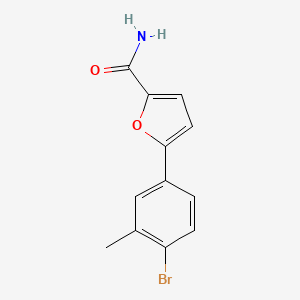
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé, avec ses caractéristiques structurales uniques, présente un potentiel pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Matière de départ : La synthèse commence par la préparation de la 7-chloro-6-méthoxyquinoléine.
Introduction de groupe fonctionnel :
Conditions de réaction : Les réactions sont généralement effectuées à des températures contrôlées et en présence de catalyseurs pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer des quantités importantes de réactifs.
Optimisation des conditions de réaction : Ajustement fin des conditions de réaction telles que la température, la pression et la concentration du catalyseur pour maximiser l’efficacité.
Processus de purification : Utilisation de techniques de purification telles que la cristallisation, la distillation ou la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupes hydroxyle.
Substitution : Les réactions de substitution halogénée peuvent remplacer l’atome de chlore par d’autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux produits formés
Produits d’oxydation : N-oxydes de quinoléine.
Produits de réduction : Dérivés d’hydroxyquinoléine.
Produits de substitution : Divers dérivés de quinoléine fonctionnalisés.
Applications de recherche scientifique
Le 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle implique :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Il peut moduler les voies de signalisation liées à la croissance cellulaire, à l’apoptose ou à la réponse immunitaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Chloroquine : Un médicament antimalarien bien connu avec une structure de quinoléine similaire.
Acide quinoléine-4-carboxylique : Un autre dérivé de la quinoléine ayant des activités biologiques diverses.
Méfloquine : Un composé antimalarien présentant des similitudes structurales.
Unicité
Le 3-(7-chloro-6-méthoxy-4-oxoquinoléin-1(4H)-yl)propanoate de méthyle se distingue par ses groupes fonctionnels spécifiques, qui peuvent conférer des activités biologiques et une réactivité chimique uniques par rapport aux autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C14H14ClNO4 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H14ClNO4/c1-19-13-7-9-11(8-10(13)15)16(5-3-12(9)17)6-4-14(18)20-2/h3,5,7-8H,4,6H2,1-2H3 |
Clé InChI |
HVLYWOJDEMGPTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


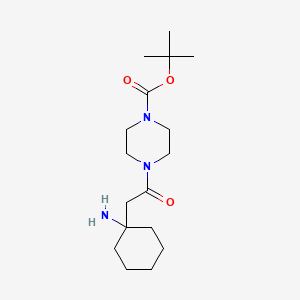

![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)

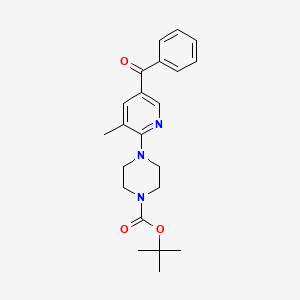

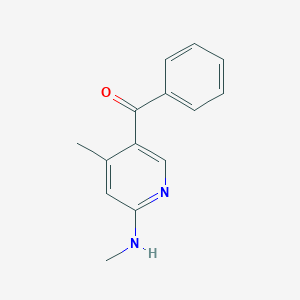
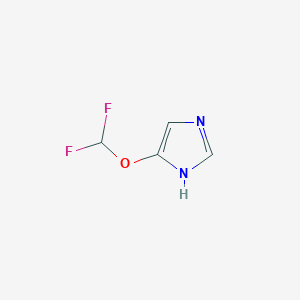
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
